molecular formula C17H17N3O7S2 B2415635 (Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-51-2

(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2415635
CAS No.: 865198-51-2
M. Wt: 439.46
InChI Key: HUTBIZKFHOMHNO-ZCXUNETKSA-N
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Description

(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H17N3O7S2 and its molecular weight is 439.46. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O7S2/c1-27-16(24)9-19-11-4-3-10(29(2,25)26)7-12(11)28-17(19)18-13(21)8-20-14(22)5-6-15(20)23/h3-4,7H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTBIZKFHOMHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Its intricate structure suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O6SC_{22}H_{19}N_{3}O_{6}S, with a molecular weight of 453.47 g/mol. The compound contains multiple functional groups, including a thiazole ring, a pyrrolidine moiety, and an acetamide group, which are known to enhance biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. The presence of the dioxopyrrolidinyl group in this compound may contribute to its ability to inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.

StudyCompound TestedCell LineIC50 (µM)
Thiazole Derivative AHeLa10.5
Thiazole Derivative BMCF-715.0
Benzothiazole DerivativeA54912.3

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Research has shown that thiazole derivatives can exhibit antibacterial activity due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

StudyCompound TestedBacterial StrainZone of Inhibition (mm)
Benzothiazole AE. coli28
Benzothiazole BS. aureus24

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes and receptors involved in cell signaling pathways.

Case Studies

  • Anticancer Efficacy : A study investigated the effect of similar thiazole derivatives on various cancer cell lines, revealing significant cytotoxicity and induction of apoptosis.
  • Antimicrobial Screening : Another research project tested several thiazole derivatives against common pathogens, confirming their effectiveness in inhibiting bacterial growth.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of dioxopyrrolidinyl compounds exhibit significant anticonvulsant properties. For instance, compounds similar to (Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate have been tested in various seizure models, demonstrating efficacy comparable to established anticonvulsants like phenobarbital .

Antinociceptive Effects

The compound's structure suggests potential analgesic properties. Studies involving related compounds have shown promising results in pain models, indicating that modifications to the pyrrolidinyl structure can enhance pain-relieving effects .

Antitumor Activity

Benzo[d]thiazole derivatives have been extensively studied for their anticancer properties. The incorporation of the dioxopyrrolidinyl moiety into this framework may enhance cytotoxicity against various cancer cell lines. Preliminary data suggest that compounds with similar structures exhibit selective toxicity towards tumor cells while sparing normal cells .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Neurology : As a candidate for the treatment of epilepsy or other seizure disorders.
  • Pain Management : For developing new analgesics targeting chronic pain conditions.
  • Oncology : As a lead compound for further development in cancer therapeutics.

Case Studies and Research Findings

StudyFindings
Anticonvulsant ScreeningCompounds derived from similar structures showed ED50 values ranging from 30 mg/kg to 40 mg/kg in seizure models, indicating significant anticonvulsant activity .
Antinociceptive ActivityRelated compounds demonstrated effective pain relief in formalin-induced pain models .
Antitumor EfficacyInvestigations into benzo[d]thiazole derivatives revealed cytotoxic effects against several cancer cell lines, suggesting a pathway for further exploration .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of structurally related benzo[d]thiazole derivatives often involves multi-step reactions, such as coupling diazotized amines with thiophene derivatives followed by cyclization . For this compound, a plausible route includes:

  • Step 1 : Formation of the benzothiazole core via condensation of a substituted thioamide with a brominated ketone (e.g., 2-bromoacetophenone) under reflux in acetone .
  • Step 2 : Introduction of the methylsulfonyl group via oxidation of a thioether intermediate using persulfate or similar oxidizing agents .
  • Optimization : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and reagent stoichiometry. Flow chemistry methods can enhance reproducibility and scalability .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to resolve the Z-configuration of the imino group and methylsulfonyl substituent.
  • IR : Confirm carbonyl (C=O) and sulfonyl (SO2_2) stretches (~1700 cm1^{-1} and ~1300 cm1^{-1}, respectively).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. How does pH and temperature affect the compound’s stability during storage?

Stability studies should be conducted under controlled conditions:

  • pH Stability : Test in buffered solutions (pH 3–9) to assess hydrolysis susceptibility, particularly for the ester and imino groups.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in anhydrous DMSO or acetonitrile to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitutions?

The methylsulfonyl group is a strong electron-withdrawing substituent, activating the benzothiazole ring for nucleophilic aromatic substitution (NAS). Computational modeling (e.g., DFT) can predict reaction sites by analyzing electron density maps. Experimental validation via kinetic studies (e.g., Hammett plots) quantifies substituent effects .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Contradictions may arise from tautomerism or solvent effects:

  • Tautomer Analysis : Use variable-temperature NMR to detect equilibrium between imino and enamine forms.
  • Solvent Screening : Compare spectra in DMSO-d6_6, CDCl3_3, and D2 _2O to identify solvent-induced shifts .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What computational methods are suitable for predicting the compound’s biological activity?

  • Molecular Docking : Screen against targets like kinases or proteases using AutoDock Vina. Focus on interactions between the dioxopyrrolidine moiety and catalytic residues.
  • ADMET Prediction : Use SwissADME to assess permeability, metabolic stability, and toxicity .

Q. How do competing side reactions (e.g., ester hydrolysis) impact synthetic yields, and how can they be mitigated?

  • Side Reactions : Ester hydrolysis may occur under basic conditions. Monitor via TLC or HPLC .
  • Mitigation : Use anhydrous solvents, lower reaction temperatures, or protective groups (e.g., tert-butyl esters) for sensitive functionalities .

Methodological Guidance Table

Research AspectRecommended MethodsKey References
Synthesis Optimization DoE, flow chemistry, kinetic profiling
Structural Analysis VT-NMR, X-ray crystallography, HRMS
Stability Studies DSC, accelerated stability testing (40°C/75% RH)
Mechanistic Studies DFT calculations, Hammett plots, isotopic labeling

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